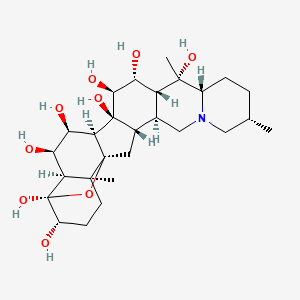
D-lactate de sodium
Vue d'ensemble
Description
Sodium Lactate, D- is the sodium salt of the dextro isomer of lactic acid with alkalinizing and electrolyte replenishing property. Upon metabolism, sodium lactate D is converted to bicarbonate, thereby increasing plasma bicarbonate, which facilitates removal of hydrogen ion and lactate from blood stream and leads to raised blood pH.
Applications De Recherche Scientifique
Rôle dans l'inflammation
Le D-lactate de sodium joue un rôle indispensable dans diverses fonctions cellulaires physiologiques et contribue au métabolisme énergétique et à la transduction du signal lors des réponses immunitaires et inflammatoires . Il a été constaté qu'il jouait un rôle essentiel dans l'homéostasie du lactate, la navette du lactate et la lactylation (''horloge du lactate'') dans les réponses inflammatoires aiguës et chroniques .
Implications pour les maladies gastro-intestinales
Certaines bactéries de l'intestin humain produisent du D-lactate. Dans certaines maladies gastro-intestinales, une production accrue de D-lactate bactérien et une absorption accrue du D-lactate de l'intestin vers la circulation sanguine ont lieu . Une accumulation excessive de D-lactate chez l'homme peut entraîner une acidose D-lactique potentiellement mortelle .
Biomarqueur de l'intégrité de la barrière intestinale
Le D-lactate pourrait potentiellement servir de marqueur de l'intégrité de la barrière intestinale dans le contexte de la dysbiose . Il est nécessaire de mener des recherches pour établir le D-lactate comme biomarqueur minimalement invasif dans les maladies gastro-intestinales .
Rôle dans les conditions métaboliques
Le D-lactate n'est produit qu'en quantités infimes dans les tissus humains et n'est donc pas détectable dans la circulation sanguine dans des conditions physiologiques normales . Cependant, dans certaines conditions métaboliques, la production de D-lactate peut augmenter .
Supplément de milieu et source de carburant cellulaire
Le this compound a été utilisé comme supplément de milieu et source de carburant cellulaire pour la lignée de cellules épithéliales mammaires humaines (MCF10A) et la culture de cellules dendritiques .
Substrat gluconéogénique dans la production de glucose hépatique
Il a été utilisé comme substrat gluconéogénique dans l'essai de production de glucose hépatique dans les hépatocytes primaires .
Rôle dans la contraction musculaire, la cicatrisation, la formation de la mémoire et le développement tumoral
Le lactate a été montré pour réguler la contraction musculaire, la cicatrisation, la formation de la mémoire et le développement tumoral .
Milieu de production de glucose
Le this compound a été utilisé dans le milieu de production de glucose pour l'essai de production de glucose dans les cellules rénales embryonnaires humaines (HEK293T) .
Propriétés
Numéro CAS |
920-49-0 |
|---|---|
Formule moléculaire |
C3H6NaO3 |
Poids moléculaire |
113.07 g/mol |
Nom IUPAC |
sodium;(2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1 |
Clé InChI |
ZZUUMCMLIPRDPI-HSHFZTNMSA-N |
SMILES |
CC(C(=O)[O-])O.[Na+] |
SMILES isomérique |
C[C@H](C(=O)O)O.[Na] |
SMILES canonique |
CC(C(=O)O)O.[Na] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium D-lactate differ from the more common L-lactate in terms of metabolism?
A1: Unlike L-lactate, which is primarily metabolized through glycolysis, D-lactate is metabolized much slower in mammals. D-lactate can be converted into glycogen by the liver [, ]. The rate of D-lactate metabolism can be influenced by the health of the liver, making it a potential marker for liver function [, ].
Q2: Can sodium D-lactate induce panic attacks like sodium L-lactate?
A2: Yes, sodium D-lactate has been shown to induce panic attacks in a subset of patients with panic disorder []. Interestingly, this effect occurs despite its lower metabolic activity compared to L-lactate, suggesting that lactate metabolism might not be the sole factor in triggering panic attacks.
Q3: What happens to the D-lactate levels in calves after intravenous administration?
A3: Following intravenous injection of sodium D-lactate in calves, a significant portion of the administered dose is metabolized, as evidenced by one-compartment and two-compartment analyses of plasma concentration changes and renal clearance []. This indicates the presence of metabolic pathways for D-lactate in calves.
Q4: How does sodium D-lactate affect NAD+ levels and what is the downstream impact on T cell function?
A4: Sodium D-lactate, along with other metabolic interventions like phenformin, has been shown to reduce NAD+ levels, particularly in the context of the tumor microenvironment []. This reduction in NAD+ impairs effector T cell function by decreasing glycolytic flux and impacting Foxp3 stability, ultimately contributing to immunosuppression.
Q5: Can sodium D-lactate be used as a diagnostic tool for liver function?
A5: Research suggests that sodium D-lactate tolerance could potentially serve as a test for hepatic function [, , ]. This is based on the observation that individuals with healthy livers efficiently metabolize D-lactate, while those with liver damage exhibit delayed clearance.
Q6: How does sodium D-lactate compare to sodium L-lactate in terms of its pharmacological effects in sheep?
A6: Studies in sheep indicate that there are distinct pharmacological differences between sodium D-lactate and sodium L-lactate []. While the specific differences aren't detailed in the provided abstract, this highlights the distinct biological activities of these two enantiomers.
Q7: Does sodium D-lactate administration impact lactate levels differently in individuals with psychiatric disorders?
A7: Research exploring carbohydrate metabolism in patients with schizophrenia and manic-depressive psychoses showed altered lactate metabolism following sodium D-lactate infusion [, ]. These findings suggest a potential link between lactate metabolism and these psychiatric conditions.
Q8: How does the distribution of lactate differ within muscle tissue?
A8: Studies using frog muscle tissue demonstrate that D-lactate doesn't diffuse uniformly within the muscle []. The muscle seems to be compartmentalized, with "interspaces" allowing for relatively free diffusion and "cells" showing limited lactate permeability. This compartmentalization appears to be influenced by factors like muscle fatigue and rigor.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
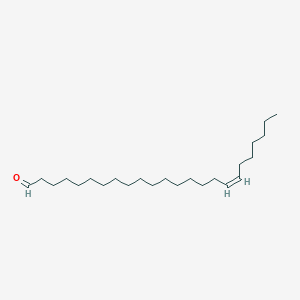

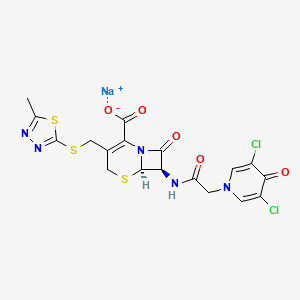
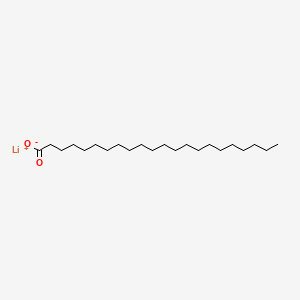
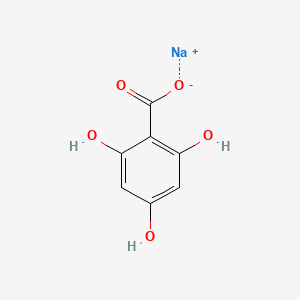

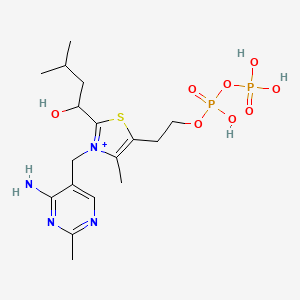
![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)

